(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound with significant applications in various fields of scientific research. This compound features a dihydrooxazole ring, a pyridine moiety, and a tert-butyl group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dihydrooxazole ring, potentially forming more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Saturated derivatives of the pyridine or dihydrooxazole rings.
Substitution: Various substituted pyridine or dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its chiral nature makes it valuable for studying stereospecific biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its interactions with biological targets can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
- 4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)oxazole
- 4-(tert-Butyl)-2-(2-(pyridin-2-yl)ethyl)-4,5-dihydrooxazole
Uniqueness
®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both a pyridine ring and a dihydrooxazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSUTYGGJOEAF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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